3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one
Overview
Description
3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one, also known as CIBO, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one is not fully understood. However, it has been proposed that 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one has been shown to affect various biochemical and physiological processes. It has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities with high purity. 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one has some limitations, including its poor solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one. One area of interest is the development of 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one-based drugs for the treatment of cancer and other diseases. Another potential application of 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one is in the development of new imaging agents for cancer diagnosis and monitoring. Further studies are also needed to elucidate the mechanism of action of 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one and to identify potential drug targets. In addition, research is needed to improve the pharmacokinetic properties of 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one, including its solubility and stability in vivo.
Scientific Research Applications
3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In particular, 3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect against oxidative stress-induced damage.
properties
IUPAC Name |
3-(6-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3S/c1-24-15-4-2-3-10-7-12(18(23)25-17(10)15)13-9-22-14-6-5-11(20)8-16(14)26-19(22)21-13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFNTDDSHSUHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CN4C5=C(C=C(C=C5)Cl)SC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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